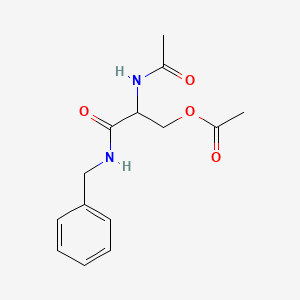
Acetyloxy Lacosamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lacosamide is a third-generation antiepileptic drug used primarily for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . Acetyloxy Lacosamide retains the core structure of Lacosamide but includes an acetyloxy functional group, which may influence its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyloxy Lacosamide involves several steps, starting from D-serine. One common method includes the following steps :
Formation of Benzylamide of D-serine: This step involves the reaction of D-serine with benzylamine to form the benzylamide derivative.
Acetylation: The benzylamide derivative is then acetylated using acetic anhydride in the presence of a base such as sodium bicarbonate.
Methylation: The final step involves the methylation of the acetylated product using methyl iodide and silver oxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetyloxy Lacosamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amides.
Aplicaciones Científicas De Investigación
Acetyloxy Lacosamide has several scientific research applications, including :
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its effects on neuronal activity and potential neuroprotective properties.
Medicine: Investigated for its potential use in the treatment of epilepsy and neuropathic pain.
Industry: Used in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Acetyloxy Lacosamide exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . This mechanism is similar to that of Lacosamide, but the presence of the acetyloxy group may influence its binding affinity and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
Lacosamide: The parent compound, used for the treatment of seizures.
Levetiracetam: Another antiepileptic drug with a different mechanism of action.
Carbamazepine: A traditional antiepileptic drug with a broader spectrum of activity.
Uniqueness
Acetyloxy Lacosamide is unique due to its specific modification with an acetyloxy group, which may enhance its pharmacological properties compared to Lacosamide. This modification can potentially lead to improved efficacy and reduced side effects in the treatment of epilepsy and neuropathic pain .
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
[2-acetamido-3-(benzylamino)-3-oxopropyl] acetate |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17) |
Clave InChI |
KQGUKRMTHAVMFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


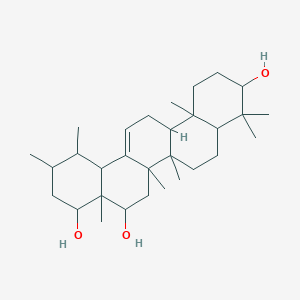
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
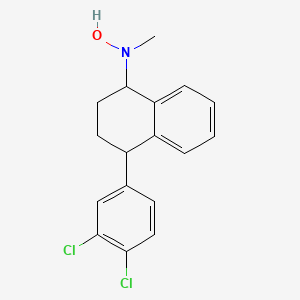
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)


![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
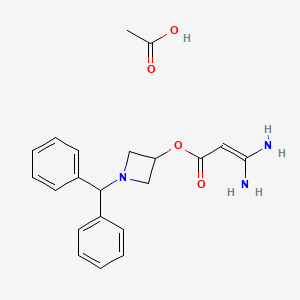

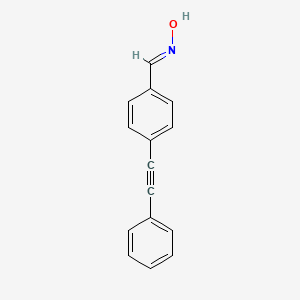
![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
